1-Methoxy-3-trimethylsiloxy-1,3-butadiene
Overview
Description
1-Methoxy-3-trimethylsiloxy-1,3-butadiene is a versatile organic compound with the molecular formula C8H16O2Si. It is commonly used as a reagent in organic synthesis, particularly in the Mannich-Michael reaction and Diels-Alder reactions. This compound is known for its ability to act as a diene in cycloaddition reactions, making it valuable in the synthesis of various heterocyclic compounds .
Mechanism of Action
Target of Action
1-Methoxy-3-trimethylsiloxy-1,3-butadiene is a functionalized Diels-Alder diene . Its primary targets are the reactants involved in the Mannich-Michael reaction and Diels-Alder reaction .
Mode of Action
This compound interacts with its targets through a Mannich-Michael reaction and a Diels-Alder reaction . In the Mannich-Michael reaction, it acts as a reagent, facilitating the synthesis of piperidinones and enaminones . As a Diels-Alder diene, it participates in the synthesis of pyridones and pyranones .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of piperidinones, enaminones, pyridones, and pyranones . These pathways lead to the production of sulfone analogues of griseofulvin (sulfogriseofulvins) and 4H-1-aminopyrroles and 4, 5H-pyrazoles .
Pharmacokinetics
It is known to be miscible with most organic solvents and immiscible with water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its solubility characteristics.
Result of Action
The action of this compound results in the synthesis of piperidinones, enaminones, pyridones, and pyranones . These compounds have various applications in organic chemistry and medicinal chemistry .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of moisture and strong oxidizing agents or strong acids . It is moisture-sensitive and incompatible with strong oxidizing agents and strong acids . Therefore, it should be stored in a cool place to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
1-Methoxy-3-trimethylsiloxy-1,3-butadiene plays a significant role in biochemical reactions, particularly in the Mannich-Michael reaction and Diels-Alder reactions . It interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. The compound’s interaction with enzymes such as piperidinones and enaminones highlights its importance in biochemical synthesis . These interactions are primarily based on the compound’s ability to act as a diene in cycloaddition reactions, forming stable adducts with various biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to participate in Diels-Alder reactions allows it to form adducts with cellular components, potentially altering their function and activity. This can lead to changes in cell signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It acts as a diene in Diels-Alder reactions, forming stable adducts with various substrates. This interaction can lead to enzyme inhibition or activation, depending on the nature of the adduct formed. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be moisture-sensitive and should be stored in a cool place to maintain its stability . Over time, degradation of the compound can occur, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing significant adverse effects . At high doses, toxic effects can be observed, including changes in cellular function and metabolism. Threshold effects have been noted, where a certain dosage level leads to a marked change in the compound’s impact on biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound’s role as a diene in Diels-Alder reactions allows it to participate in the synthesis of complex organic molecules, affecting metabolic flux and metabolite levels. Enzymes such as piperidinones and enaminones are key players in these pathways, highlighting the compound’s importance in metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s solubility in organic solvents and immiscibility with water also influence its distribution within biological systems.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s interactions with biomolecules, influencing its role in biochemical reactions and cellular processes.
Preparation Methods
1-Methoxy-3-trimethylsiloxy-1,3-butadiene can be synthesized through several methods. One common synthetic route involves the reaction of chlorotrimethylsilane with 4-methoxy-3-buten-2-one in the presence of a base such as zinc chloride . The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the reaction. The product is then purified by distillation under reduced pressure to obtain a high-purity compound .
Chemical Reactions Analysis
1-Methoxy-3-trimethylsiloxy-1,3-butadiene undergoes various chemical reactions, including:
Cycloaddition Reactions: It acts as a diene in Diels-Alder reactions, forming pyridones, pyranones, and other heterocyclic compounds
Mannich-Michael Reaction: It is used in the synthesis of piperidinones and enaminones.
Hetero-Diels-Alder Reactions: It reacts with carbonyl compounds to form 2,3-dihydro-pyrones.
Common reagents used in these reactions include dienophiles such as phenyl vinyl sulfone and various carbonyl compounds.
Scientific Research Applications
1-Methoxy-3-trimethylsiloxy-1,3-butadiene has several scientific research applications:
Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules, including heterocycles and enaminones.
Pharmaceuticals: The compound is employed in the synthesis of potential drug candidates, particularly those involving heterocyclic structures.
Materials Science: It is used in the development of new materials with unique properties, such as sulfone analogues of griseofulvin.
Comparison with Similar Compounds
1-Methoxy-3-trimethylsiloxy-1,3-butadiene is often compared with other similar compounds, such as:
1-(Trimethylsiloxy)-1,3-butadiene: Another functionalized diene used in Diels-Alder reactions.
2-(Trimethylsiloxy)-1,3-butadiene: Similar in structure and reactivity, used in similar synthetic applications.
4-Methoxy-3-buten-2-one: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of cycloaddition reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
[(3E)-4-methoxybuta-1,3-dien-2-yl]oxy-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-8(6-7-9-2)10-11(3,4)5/h6-7H,1H2,2-5H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHALBPKEGDBVKK-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(=C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C(=C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069330, DTXSID10202472 | |
Record name | Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54125-02-9, 59414-23-2 | |
Record name | [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54125-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054125029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, [(3-methoxy-1-methylene-2-propen-1-yl)oxy]trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-trimethylsilyloxybuta-1,3-dien-1-yl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (2E)-3-Methoxy-1-methylene-2-propenyloxytrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHOXY-3-(TRIMETHYLSILYLOXY)-1,3-BUTADIENE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZOR63U51O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene) a useful reagent in organic synthesis?
A1: Danishefsky's diene is a highly nucleophilic diene, making it very reactive in Diels-Alder reactions with electron-deficient alkenes []. This reactivity allows for the efficient synthesis of highly functionalized cyclohexene derivatives, which serve as important building blocks for complex molecules [, ].
Q2: What are some examples of successful Diels-Alder reactions using Danishefsky's diene highlighted in the research?
A2: The research showcases the synthesis of various compounds using Danishefsky's diene in Diels-Alder reactions:
- Sulfogriseofulvin Analogues: The diene reacts with substituted 2-alkylidene benzoxathiole 1,1-dioxides to produce sulfogriseofulvin analogues, potentially useful for antifungal research [, ].
- Multiple Functionalized Cyclohexanones: The reaction with α-nitrocinnamate derivatives, including those with electron-donating or withdrawing substituents, provides access to diverse cyclohexanone derivatives [].
- Carbazole Derivatives: The diene reacts with 3-nitro-1-(phenylsulfonyl)indole to produce novel carbazole derivatives, which were then characterized using crystallography [, ].
Q3: Are there any challenges in using Danishefsky's diene in Diels-Alder reactions?
A3: While highly reactive, Danishefsky's diene can be unstable under certain Lewis acidic conditions []. This instability limits the range of catalysts and reaction conditions that can be employed.
Q4: How has the issue of Danishefsky's diene's instability been addressed in the research?
A4: Researchers have successfully utilized chiral Yb(III)-BINAMIDE complexes as catalysts for Diels-Alder reactions with Danishefsky's diene []. These complexes enable enantioselective reactions, providing access to chiral cyclohexene derivatives with excellent selectivity [].
Q5: What are the potential advantages of using chiral catalysts like Yb(III)-BINAMIDE with Danishefsky's diene?
A5: Using a chiral catalyst allows for the selective synthesis of a single enantiomer of the desired product []. This selectivity is crucial in pharmaceutical development, as different enantiomers of a molecule can exhibit different biological activities.
Q6: Besides its application in Diels-Alder reactions, is Danishefsky's diene used in other research areas?
A6: Danishefsky's diene has been explored as a coating material for thin-layer chromatography (TLC) plates []. Research suggests that plates coated with this compound are suitable for separating specific phospholipids, highlighting its potential in analytical techniques [].
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